3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring with a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-(thiophen-2-yl)isoxazole with hydrazine derivatives under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(thiophen-2-yl)-4-isoxazolo[5,4-b]pyridinecarboxylic acid
- 3-Methyl-6-(2-thiophen-2-yl-vinyl)-isoxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
3-Methyl-4-(thiophen-2-yl)isoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific ring structure and the presence of both isoxazole and pyridazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
720718-54-7 |
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Molecular Formula |
C10H7N3O2S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
3-methyl-4-thiophen-2-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C10H7N3O2S/c1-5-7-8(6-3-2-4-16-6)11-12-10(14)9(7)13-15-5/h2-4H,1H3,(H,12,14) |
InChI Key |
ZEIHOVGINRLQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C3=CC=CS3 |
Origin of Product |
United States |
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